molecular formula C9H12ClNO3 B3028295 (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride CAS No. 1810074-88-4

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B3028295
CAS No.: 1810074-88-4
M. Wt: 217.65
InChI Key: XLWQOLCVHZLDPW-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Uterine Relaxant Activity

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has been researched for its potential as a uterine relaxant. A study designed and synthesized novel derivatives based on its structure, which exhibited potent in vitro uterine relaxant activity and significantly delayed the onset of labor in pregnant rats (Viswanathan, Kodgule, & Chaudhari, 2005).

Synthesis and Structural Studies in Organometallic Chemistry

This compound plays a role in the synthesis of organometallic compounds. Research on diorganotin(IV) compounds derived from it has led to the establishment of molecular structures using IR, NMR, and X-ray diffraction studies, illustrating its importance in structural chemistry (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).

Antimicrobial Activity

Derivatives containing this compound have been synthesized and shown to exhibit antimicrobial activity. Studies found that certain derivatives displayed significant activity against Staphylococcus aureus and Mycobacterium luteum, highlighting its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

Renewable Building Block in Material Science

In material science, this compound is explored as a renewable building block. A study utilized it to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to traditional methods in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Functional Modification in Polymer Science

In polymer science, the compound has been used for the functional modification of hydrogels, leading to enhanced thermal stability and potential medical applications due to its promising biological activities (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQOLCVHZLDPW-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10805306
Record name 2-Hydroxy-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10805306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-88-4, 62765-45-1
Record name L-Phenylalanine, 2-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10805306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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